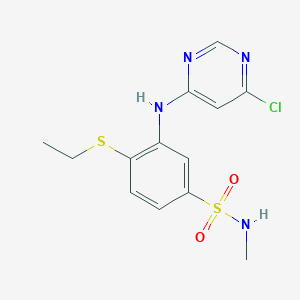

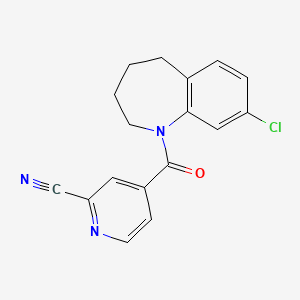

3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chloropyrimidinyl groups, amino linkages, and sulfonamide functionalities, which are often explored for their antiproliferative and antitumor properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound in paper involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that was previously chlorinated. Similarly, the synthesis of another antitumor agent mentioned in paper was achieved by reacting chlorambucil with a sulfadiazine derivative, using a Schiff's base as a protective group. These methods suggest that the synthesis of the compound might also involve condensation reactions and the use of protective groups that can be removed post-synthesis.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by crystallography and compared with theoretical calculations such as density functional theory (DFT). For example, the crystal structure of a related compound in paper was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations. This indicates that a similar approach could be used to analyze the molecular structure of "3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide".

Chemical Reactions Analysis

The chemical reactions involving these compounds can lead to various products, as seen in paper , where the condensation of 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride resulted in both expected and abnormal by-products. This suggests that the compound may also undergo complex reactions leading to a variety of products, which could be relevant for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While the papers do not provide specific details on these properties for the compound , they do discuss the importance of molecular electrostatic potential (MEP) surface maps, HOMO and LUMO energies, and intermolecular interactions, as seen in paper . These properties are often investigated to understand the reactivity and interaction of the compounds with biological targets.

Relevant Case Studies

The papers provided discuss the biological activities of related compounds, such as their antiproliferative and anti-HIV activities. For instance, the compound in paper showed marked inhibition against various human cancer cell lines, and the compound in paper exhibited anti-HIV-1 activity. These case studies suggest that "3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide" could also be investigated for similar biological activities, which would be relevant for its potential therapeutic applications.

科学的研究の応用

Antiviral Research

The compound has shown potential as an antiviral agent. A study by Brzozowski & Sa̧czewski (2007) synthesized derivatives of benzenesulfonamide, including compounds similar to 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide, exhibiting anti-HIV activity. One derivative displayed significant activity against HIV-1 with a moderate cytotoxic effect (Brzozowski & Sa̧czewski, 2007).

Cancer Research

A study by González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, for their binding to DNA and potential anticancer activity. These complexes, through their interaction with DNA, could induce apoptosis in cancer cells (González-Álvarez et al., 2013).

Antibacterial and Anti-inflammatory Research

Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing antibacterial potential and inhibition of lipoxygenase, indicating potential use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Antitumor Agents

Huang et al. (2001) designed and synthesized sulfonamide derivatives as antitumor agents. These derivatives, including compounds analogous to 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide, showed promising results in reducing tumor growth with low toxicity (Huang et al., 2001).

Environmental Application

Sharma et al. (2012) studied the degradation of chlorimuron-ethyl, a compound similar to 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide, by Aspergillus niger in soil, highlighting its role in environmental biodegradation (Sharma et al., 2012).

特性

IUPAC Name |

3-[(6-chloropyrimidin-4-yl)amino]-4-ethylsulfanyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2S2/c1-3-21-11-5-4-9(22(19,20)15-2)6-10(11)18-13-7-12(14)16-8-17-13/h4-8,15H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNMLILUVYDPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)S(=O)(=O)NC)NC2=CC(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)